4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

regioisomer lipophilicity thiazole

4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid (CAS 933759-99-0) is a heterocyclic building block composed of a 4-methyl-1,3-thiazole ring linked via its 2‑position to a butanoic acid chain. With a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol, it belongs to the class of 2,4‑disubstituted thiazoles.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B13251176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CCCC(=O)O
InChIInChI=1S/C8H11NO2S/c1-6-5-12-7(9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
InChIKeyNWAALSZDAXHHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid – A Structurally Defined Thiazole-Butanoic Acid Scaffold for Targeted Synthesis and Screening


4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid (CAS 933759-99-0) is a heterocyclic building block composed of a 4-methyl-1,3-thiazole ring linked via its 2‑position to a butanoic acid chain . With a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol, it belongs to the class of 2,4‑disubstituted thiazoles [1]. The compound is commercially available at a minimum purity of 95% and serves as a versatile intermediate for generating thiazole‑containing libraries, prodrugs, and coordination complexes .

2,4-Disubstituted thiazole building block for heterocycle synthesis
Verified purity grade suitable for library and prodrug workflows
Carboxylic acid tether enables conjugation and coordination chemistry

Why Generic Substitution of 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid with Other Thiazole-Butanoic Acid Isomers Is Scientifically Unjustified


Thiazole‑butanoic acid analogs that share only the gross molecular formula (C₈H₁₁NO₂S) cannot be assumed to be interchangeable because the position of the methyl substituent and the attachment point of the butanoic acid chain create distinct regioisomers with divergent electronic environments, conformational preferences, and hydrogen‑bonding capacities . These structural differences manifest as measurable shifts in computed physicochemical properties—such as a logP difference of approximately 0.7 units between the 4‑methyl‑2‑substituted and 2‑methyl‑4‑substituted regioisomers—demonstrating that regioisomer identity directly influences lipophilicity and, by extension, membrane permeability and target binding [1]. Therefore, substituting one regioisomer for another without experimental validation introduces an uncontrolled variable that may compromise assay reproducibility, SAR interpretation, and intellectual‑property specificity.

Target attribute 4-Methyl-2-substituted thiazole regioisomer with defined LogP profile
Risk if substituted LogP may shift ~0.7 units with 2-methyl-4-substituted isomer, altering permeability context
Target attribute MW 185.25 with 4-methyl group; distinct MS signature at +14 Da
Risk if substituted Des-methyl analog (MW 171.22) may differ in lipophilicity and MS confirmation context
Target attribute Linear butanoic acid chain with predicted pKa ~4.8; >99% ionized at pH 7.4
Risk if substituted Branched 2-(thiazol-2-yl)butanoic acid isomer may shift pKa ~0.8–1.3 units, altering ionization state

Quantitative Differentiation of 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid from Its Closest Structural Analogs


Regioisomeric Identity: 4‑Methyl‑2‑substituted vs. 2‑Methyl‑4‑substituted Thiazole Butanoic Acids Exhibit a Computed LogP Difference of ≈0.7 Units

The target compound, 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid, is the 4‑methyl‑2‑substituted regioisomer. Its closest constitutional isomer, 4-(2-methyl-1,3-thiazol-4-yl)butanoic acid, differs only in the position of the methyl group on the thiazole ring. Despite having identical molecular formulas and molecular weights (185.25 g/mol), the two regioisomers show a notable difference in computed lipophilicity. The 2‑methyl‑4‑substituted isomer has a reported LogP of 0.85–1.5, while the 4‑methyl‑2‑substituted target compound is predicted to have a higher LogP (approximately 1.5–1.8) based on the electron‑donating effect of the 4‑methyl group on the thiazole ring [1][2]. This difference of approximately 0.3–0.7 LogP units translates to a 2‑ to 5‑fold difference in octanol/water partition coefficient, which can significantly affect membrane permeability and non‑specific protein binding in biological assays .

Regioisomer LogP
Reported
ΔLogP ≈ 0.3–0.7 units
Regioisomer identity context
Target predicted more lipophilic; computed values, no experimental LogP
regioisomer lipophilicity thiazole

Molecular Weight Advantage: The 4‑Methyl Group Distinguishes the Target Compound from the Des‑Methyl Analog by a Mass Shift of 14.03 Da

Compared to 4-(thiazol-2-yl)butanoic acid (CAS 951217-56-4, MW = 171.22 g/mol), the target compound carries an additional methyl group on the thiazole ring, increasing the molecular weight to 185.25 g/mol . This mass difference of 14.03 Da is readily detectable by LC‑MS or GC‑MS, providing an unambiguous analytical handle for identity confirmation and purity assessment. The des‑methyl analog also exhibits a lower computed LogP (1.55) and a smaller topological polar surface area (TPSA = 50.19 Ų) compared to the methylated target compound (estimated TPSA ≈ 54 Ų), indicating that the methyl group contributes both to increased lipophilicity and to a modest increase in polar surface area that may influence solubility and hydrogen‑bonding capacity .

Mass Identity
Reported
ΔMW +14.03 Da vs des-methyl
MS identity confirmation
MW 185.25 vs 171.22 g/mol; LogP and TPSA also differ
molecular weight mass spectrometry des-methyl analog

Side‑Chain Connectivity: 4‑(Thiazol‑2‑yl)butanoic Acid vs. 2‑(Thiazol‑2‑yl)butanoic Acid Branching Alters Conformational Flexibility and pKa

The target compound bears the butanoic acid chain at the 2‑position of the thiazole ring, with a linear four‑carbon tether. In contrast, 2-(4-methyl-1,3-thiazol-2-yl)butanoic acid (CAS 1539091-61-6) has the carboxylic acid group attached directly to the alpha‑carbon of a branched butanoic acid chain . This constitutional isomerism results in different pKa values: the linear butanoic acid is predicted to have a pKa of approximately 4.8, while the alpha‑substituted branched analog is expected to have a lower pKa (≈3.5–4.0) due to the electron‑withdrawing effect of the thiazole ring in closer proximity to the carboxylic acid . At physiological pH 7.4, the linear analog will be >99% ionized, whereas the branched analog may exhibit a slightly lower degree of ionization, impacting solubility, protein binding, and membrane transport [1].

Ionization State
Class-level
ΔpKa ≈ 0.8–1.3 units
Ionization context review
Predicted pKa: linear ~4.8 vs branched ~3.5–4.0; no experimental data
constitutional isomer pKa conformational analysis

Commercially Verified Purity: ≥95% assay by Leyan ensures batch‑to‑batch reproducibility that uncharacterized analogs may lack

The target compound is offered by Leyan with a certified minimum purity of 95% (Product No. 2046001), as verified by NMR, HPLC, or GC . This is critical because structurally similar thiazole‑butanoic acid analogs are frequently sold as 'research grade' with lower purity (e.g., 90% or unspecified), which can introduce impurities that act as competitive inhibitors, fluorescence quenchers, or redox‑active contaminants in biological assays [1]. A purity difference of even 5% corresponds to a potential 50 µg/mL impurity concentration at a 1 mM test solution, which is sufficient to cause false positives or negatives in enzyme inhibition or cell‑based screens.

Purity Specification
Specification review
≥95% (HPLC/NMR verified)
Batch reproducibility context
Impurity concentration may reach ~50 µg/mL at 1 mM test solution
purity quality control procurement

Recommended Research and Industrial Usage Scenarios for 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid


Synthesis of 4‑Thiazolylimidazole ALK5 Inhibitors: The compound serves as a key intermediate for constructing potent TGF‑β type I receptor kinase inhibitors

In the synthesis of 4‑thiazolylimidazoles, 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid provides the thiazole moiety that can be elaborated into inhibitors such as N‑{[5‑(1,3‑benzothiazol‑6‑yl)‑4‑(4‑methyl‑1,3‑thiazol‑2‑yl)‑1H‑imidazol‑2‑yl]methyl}butanamide, which has been reported to exhibit an IC₅₀ of 8.2 nM against ALK5 . The 4‑methyl substitution on the thiazole ring is critical for achieving this potency, as the des‑methyl analog shows significantly reduced activity . Researchers developing TGF‑β pathway modulators should procure the 4‑methyl‑2‑substituted regioisomer specifically to maintain the SAR integrity of the published series.

Fragment‑Based Drug Discovery (FBDD): The compound is an ideal low‑molecular‑weight (MW <200 Da) fragment with a balanced LogP profile suitable for library design

With a molecular weight of 185.25 Da and a predicted LogP in the range of 1.5–1.8, 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid meets the 'Rule of Three' criteria for fragment libraries (MW <300, LogP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤3) . Its carboxylic acid functionality provides a synthetic handle for amide coupling and esterification, enabling rapid diversification into lead‑like molecules. The 4‑methyl group on the thiazole ring offers a vector for hydrophobic interactions that can be exploited in structure‑based design, distinguishing it from the des‑methyl analog that lacks this substituent .

Bioconjugation and Prodrug Design: The butanoic acid tether enables controlled linker attachment for antibody‑drug conjugates (ADCs) or PROTACs

The four‑carbon butanoic acid spacer between the thiazole ring and the carboxylic acid group provides a flexible linker that can be used to attach the thiazole warhead to larger biomolecules or E3 ligase ligands . The linear connectivity (4‑position of butanoic acid to 2‑position of thiazole) ensures a defined geometry that is distinct from the branched 2‑(thiazol‑2‑yl)butanoic acid isomer, which would place the warhead in a different orientation relative to the linker attachment point . This geometric precision is critical for maintaining the binding pose in bifunctional degraders.

Metabolomics and Chemical Biology Probe Development: The compound's thiazole ring mimics natural thiamine or cysteine derivatives for enzyme active‑site probing

Thiazole rings are present in the essential cofactor thiamine (vitamin B1) and in various natural products. 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can serve as a simplified mimic of thiamine's thiazole moiety, enabling competition studies with thiamine‑dependent enzymes . The presence of the carboxylic acid allows immobilization on affinity resins or fluorescent labeling, while the 4‑methyl group provides a spectroscopic handle (¹H NMR singlet at ~2.4 ppm) for monitoring binding interactions by ligand‑observed NMR .

Application
Selection Property
Validation Focus
TGF-β pathway probe synthesis
Thiazole-imidazole scaffold fit
ALK5 pathway context review
Fragment-based screening library
Rule-of-three scaffold compliance
Library screening context
Bioconjugate linker design
Linear C4 tether geometry
Linker orientation validation
Thiamine-pathway probe development
Thiazole ring as enzyme probe
Active-site binding review
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